molecular formula C18H15ClN2O3S B2368487 (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one CAS No. 344946-07-2

(Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one

Cat. No. B2368487
CAS RN: 344946-07-2
M. Wt: 374.84
InChI Key: QRIHRRYAOTXVMG-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one, also known as CT, is a synthetic compound that belongs to the thiazole family. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism Of Action

(Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one exerts its pharmacological effects through multiple mechanisms. It has been reported to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer progression. (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis. Moreover, (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been demonstrated to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
(Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been demonstrated to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages And Limitations For Lab Experiments

One of the advantages of using (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one in lab experiments is its high potency and selectivity towards its molecular targets. Additionally, (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of using (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one. One of the areas of interest is the development of (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one-based drug conjugates for targeted drug delivery. Another potential direction is the investigation of (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one's effects on the gut microbiome and its potential role in modulating the immune system. Additionally, further studies are needed to elucidate the molecular mechanisms underlying (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one's neuroprotective effects and to explore its potential therapeutic applications in neurodegenerative diseases.
In conclusion, (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is a synthetic compound that has shown promising results in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its pharmacological properties and mechanisms of action make it a potential candidate for drug development. Further research is needed to explore its full therapeutic potential and to develop novel therapeutic strategies based on (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one.

Synthesis Methods

The synthesis of (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction mixture is then refluxed in ethanol to yield (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one as a yellow solid.

Scientific Research Applications

(Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been extensively studied for its pharmacological properties, and it has shown promising results in various diseases such as cancer, inflammation, and neurodegenerative disorders. (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-23-14-8-3-11(9-15(14)24-2)10-16-17(22)21-18(25-16)20-13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIHRRYAOTXVMG-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one

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